Home > Products > Screening Compounds P90387 > Aminopeptidase N Inhibitor
Aminopeptidase N Inhibitor -

Aminopeptidase N Inhibitor

Catalog Number: EVT-1577891
CAS Number:
Molecular Formula: C17H10N2O8
Molecular Weight: 370.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aminopeptidase N (APN), also known as CD13 antigen or membrane alanyl aminopeptidase, belongs to the M1 family of the MA clan of zinc metallopeptidases [, ]. Aminopeptidase N inhibitors (APNIs) are compounds that specifically target and inhibit the activity of APN. These inhibitors are widely studied in various research fields due to the diverse roles APN plays in cellular functions.

APN is a transmembrane protease with many functions []. APN is overexpressed in tumor cells and plays a critical role in tumor invasion, metastasis, and tumor angiogenesis [, ]. Dysregulated APN activity is known to induce metastasis by angiogenesis []. For these reasons, APN is considered a promising anti-tumor target []. APN is also involved in inflammatory diseases [].

APNIs have demonstrated potential in inhibiting the proliferation, attachment, angiogenesis, and invasion of tumors []. Therefore, APN represents a good chemical therapeutic anti-tumor target [].

Overview

Aminopeptidase N, also known as CD13, is a zinc-dependent ectopeptidase that plays a significant role in various physiological and pathological processes, including protein metabolism, immune response, and tumor progression. It catalyzes the removal of N-terminal amino acids from peptides and proteins, preferentially cleaving neutral and basic residues. Due to its involvement in cancer metastasis and angiogenesis, aminopeptidase N has emerged as a critical target for therapeutic interventions.

Source

Aminopeptidase N is widely distributed in mammalian tissues, including the kidney, intestine, central nervous system, and various immune cells. Its expression is notably upregulated in tumor vasculature, making it a focal point in cancer research. The enzyme is classified under the M1 family of metalloproteases and is characterized by its ability to modulate bioactive peptides that influence cellular functions such as proliferation and secretion.

Classification

Aminopeptidase N belongs to the class of metalloenzymes, specifically the subgroup of exopeptidases. It is classified under the Enzyme Commission number EC 3.4.11.2. This classification highlights its enzymatic function of cleaving amino acids from peptide chains.

Synthesis Analysis

Methods

The synthesis of aminopeptidase N inhibitors typically involves organic synthesis techniques that allow for the creation of diverse chemical scaffolds. For instance, a series of substituted acetamidophenones and their derivatives have been synthesized to evaluate their inhibitory activity against aminopeptidase N. These compounds are often prepared through multi-step synthetic routes that include reactions such as acylation, condensation, and cyclization.

Technical Details

  1. Synthesis Sequence: A common approach involves a four-stage synthetic sequence where starting materials like 2-, 3-, or 4-aminoacetophenone are reacted with various reagents to form target compounds.
  2. Characterization: The synthesized compounds are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures and purity.
Molecular Structure Analysis

Structure

The molecular structure of aminopeptidase N consists of a large extracellular domain that contains the active site responsible for its enzymatic activity. Key structural motifs include the zinc-binding site and catalytic residues essential for substrate interaction.

Data

  • Molecular Weight: Aminopeptidase N typically ranges from 150 to 240 kDa.
  • Structural Features: The enzyme's active site includes specific residues that facilitate substrate binding and catalysis, such as the histidine and glutamic acid residues crucial for zinc coordination.
Chemical Reactions Analysis

Reactions

Aminopeptidase N catalyzes hydrolytic reactions where it cleaves amino acids from the N-terminus of peptide substrates. This reaction can be influenced by various factors including substrate concentration and the presence of inhibitors.

Technical Details

  1. Substrate Specificity: Aminopeptidase N shows preference for neutral amino acids like methionine, alanine, leucine, arginine, and others.
  2. Inhibition Mechanism: Inhibitors can bind competitively or non-competitively to the active site or allosteric sites on the enzyme, altering its activity.
Mechanism of Action

Process

The mechanism by which aminopeptidase N operates involves substrate binding at its active site followed by hydrolysis of peptide bonds. The enzyme transitions between open and closed conformations during substrate processing.

Data

  • Enzyme Kinetics: The Michaelis-Menten kinetics can be applied to describe the rate of reaction concerning substrate concentration.
  • Inhibition Constants: The inhibition constants (K_i) for various inhibitors provide insight into their potency against aminopeptidase N.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Aminopeptidase N inhibitors often exhibit varying solubility profiles depending on their chemical structure.
  • Stability: The stability of these compounds under physiological conditions is critical for their therapeutic potential.

Chemical Properties

  • pH Sensitivity: The activity of aminopeptidase N is influenced by pH levels; optimal activity typically occurs around neutral pH.
  • Thermal Stability: Many inhibitors retain efficacy across a range of temperatures but may degrade under extreme conditions.
Applications

Scientific Uses

Aminopeptidase N inhibitors have significant applications in cancer therapy due to their ability to disrupt tumor growth and angiogenesis. They are being explored as potential treatments for various malignancies through:

  • Targeted Drug Delivery: Utilizing aminopeptidase N as a receptor for targeted delivery systems in cancer treatment.
  • Therapeutic Development: Investigating natural and synthetic inhibitors to develop new anti-cancer drugs that could minimize side effects while maximizing therapeutic efficacy.

Research continues to expand on the role of aminopeptidase N in disease processes, paving the way for innovative therapeutic strategies in oncology and other fields involving immune modulation and inflammation management.

Introduction to Aminopeptidase N (APN/CD13)

Enzymatic Classification and Biological Role of APN

Aminopeptidase N (APN/CD13; EC 3.4.11.2) is a zinc-dependent metalloprotease belonging to the M1 family of gluzincins. It catalyzes the cleavage of neutral amino acids from the N-termini of peptides and proteins, with substrate preferences ordered as Ala > Phe > Leu > Arg > Tyr [6] [9]. This exopeptidase activity is critical for final protein digestion in the small intestine and renal tubular peptide processing [5]. APN regulates bioactive peptides including:

  • Angiotensin III/IV (blood pressure regulation)
  • Enkephalins (pain modulation)
  • Chemokines (e.g., IL-8, CXCL11; immune cell recruitment) [7] [9]

APN exists as both a membrane-bound ectoenzyme (160 kDa) and a soluble form (sCD13) detected in serum (~4.6 nM). Its expression spans epithelial, myeloid, endothelial, and neuronal cells, reflecting broad functional roles in homeostasis and disease [4] [5].

Table 1: Key Enzymatic Properties of APN

PropertyDetail
EC ClassificationEC 3.4.11.2 (Metallopeptidase M1 family)
Catalytic MechanismZinc-dependent hydrolysis
Optimal SubstratesNeutral N-terminal amino acids (Ala, Phe, Leu)
Biological SubstratesAngiotensin III, enkephalins, tuftsin, chemokines (e.g., CXCL11)
Tissue DistributionIntestinal/renal brush borders, myeloid cells, endothelia, synaptic membranes

Structural Features of APN: Zinc-Binding Motifs and Conformational Dynamics

APN is a type II transmembrane glycoprotein with a conserved seven-domain architecture:

  • Short N-terminal cytoplasmic domain (7 residues)
  • Single transmembrane helix
  • Large ectodomain containing the catalytic site [2] [10]

The catalytic domain features two signature motifs:

  • Zinc-binding motif (HEXXHX₁₈E): Coordinates a catalytic Zn²⁺ ion essential for hydrolytic activity. Mutations here abolish enzymatic function and alter antibody recognition [3] [10].
  • GXMEN motif: Stabilizes substrate binding and transition states [10].

APN functions as a non-covalent homodimer (~300 kDa) with a unique "seahorse-shaped" quaternary structure. X-ray crystallography reveals a head-to-head dimer interface mediated by hydrophobic interactions in domains IV and VI. Unlike other M1 family members, APN adopts a "closed" conformation where the catalytic site resides within a solvent-shielded cavity. Substrate binding induces conformational changes, including ordering of flexible loops (e.g., residues 430–450), which may regulate peptide access [10].

Zinc dependency is absolute: Chelators (e.g., EDTA) and zinc-displacing agents (e.g., 1,10-phenanthroline) completely inhibit activity. Bimodal zinc effects occur—stimulatory at low concentrations (μM) but inhibitory at higher levels (>100 μM) due to binding at secondary sites [3] [6].

APN as a Multifunctional "Moonlighting" Enzyme in Physiology and Pathology

APN is a quintessential "moonlighting" protein, performing diverse functions beyond catalysis:

Enzyme-Independent Roles

  • Viral Receptor: Serves as entry portal for coronaviruses (e.g., HCoV-229E) [5] [9].
  • Cell Adhesion Mediator: Antibody crosslinking induces integrin activation and monocyte aggregation via galectin-3 binding and Src kinase signaling [4] [7].
  • Phagocytosis Regulator: Co-clusters with Fcγ receptors to amplify Syk phosphorylation and phagosomal efficiency [7].
  • Cytokine Receptor: Binds 14-3-3ε/σ proteins on fibroblasts, triggering matrix metalloproteinase expression via p38/JNK pathways [7].

Pathological Implications

  • Cancer:
  • Overexpressed in glioblastoma, esophageal adenocarcinoma, and ovarian cancers.
  • Promotes angiogenesis via endothelial tube formation and tumor invasion via extracellular matrix degradation [7] [9].
  • Inflammation:
  • sCD13 binds GPCRs on immune cells, activating ERK/NF-κB and enhancing chemotaxis.
  • Modulates antigen presentation by trimming MHC-II-associated peptides [4] [7].

Table 2: Moonlighting Functions of APN

FunctionMechanismPathological Impact
AngiogenesisNGR motif-dependent endothelial tube formationTumor vascularization
Leukocyte MigrationsCD13-GPCR signaling → ERK activationChronic inflammation
Viral EntryEctodomain binding of coronavirus spike proteinsViral pathogenesis (e.g., HCoV-229E)
Antigen ProcessingTrimming of peptides for MHC-II presentationAutoimmune dysregulation

Rationale for Targeting APN in Disease Modulation

APN inhibition holds therapeutic potential for multiple pathologies:

  • Cancer Therapeutics:
  • APN overexpression correlates with tumor grade, metastasis, and poor survival in gliomas and gastrointestinal cancers [7] [9].
  • Inhibitors block angiogenesis by suppressing endothelial invasion and disrupt mitogenic peptide signaling (e.g., angiotensin IV) [9].

  • Anti-Inflammatory Strategies:

  • sCD13 neutralization reduces leukocyte infiltration in arthritis and colitis models.
  • Enzymatic inhibition prevents chemokine activation (e.g., IL-8, CXCL11) [7].

  • Antiviral Applications:

  • Blocking APN-receptor function inhibits coronavirus cellular entry [5] [9].

Structural insights enable rational inhibitor design:

  • Competitive inhibitors (e.g., bestatin, amastatin) mimic substrates and chelate catalytic zinc.
  • Allosteric inhibitors (e.g., dinitroflavone compounds) exploit dimer interface dynamics [1] [10].

Table 3: Key Aminopeptidase N Inhibitors

InhibitorChemical StructureMechanismResearch Application
BestatinHydroxyamino dipeptideCompetitive zinc chelationCancer immunotherapy
AmastatinTetrapeptide analogTransition-state mimicEnzyme kinetics studies
ActinoninPeptidomimeticHydroxamate-mediated zinc bindingAntibacterial/antitumor assays
DinitroflavoneFlavonoid derivativeSelective reversible inhibitionAngiogenesis research [1]

The convergence of enzymatic, adhesive, and signaling roles positions APN as a multifaceted target for pharmacologic modulation. Ongoing efforts focus on isoform-specific inhibitors to exploit pathological functions while sparing physiological peptide processing [4] [9].

Properties

Product Name

Aminopeptidase N Inhibitor

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid

Molecular Formula

C17H10N2O8

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

3-nitro-2-(2-nitrophenyl)-4-oxo-4H-1-benzopyran-8-acetic acid
3-nitro-NPOBPA

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.